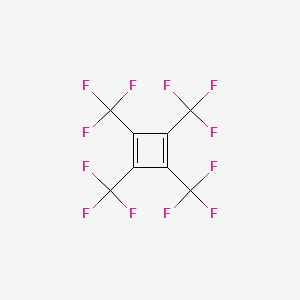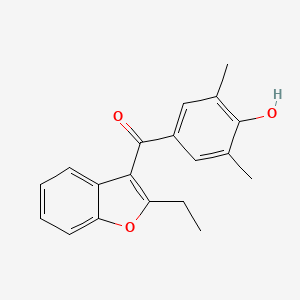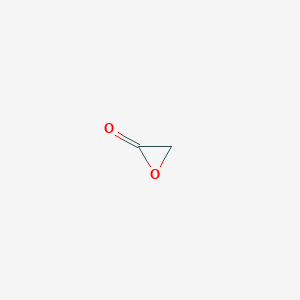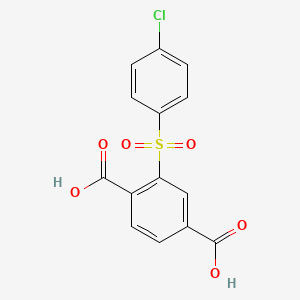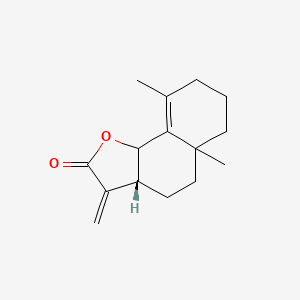
(+)-Frullanolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Frullanolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in liverworts. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The compound’s unique structure and biological activities make it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Frullanolide involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by oxidation and lactonization to form the sesquiterpene lactone structure. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as liverworts, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
化学反应分析
Types of Reactions
(+)-Frullanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
(+)-Frullanolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactone synthesis and reactivity.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is explored for its potential use in pharmaceuticals and natural product-based insecticides.
作用机制
The mechanism of action of (+)-Frullanolide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s lactone ring is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins.
相似化合物的比较
(+)-Frullanolide is compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific biological activities and molecular targets. Other similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Costunolide: Exhibits anti-inflammatory and anticancer activities.
属性
CAS 编号 |
40776-40-7 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13?,15?/m1/s1 |
InChI 键 |
PJPHIAMRKUNVSU-NUYPLMSZSA-N |
手性 SMILES |
CC1=C2C3[C@H](CCC2(CCC1)C)C(=C)C(=O)O3 |
规范 SMILES |
CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



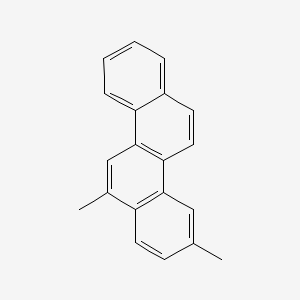
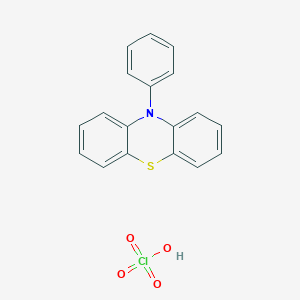
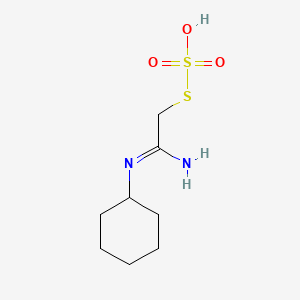
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

